molecular formula C10H14N6O4 B13894870 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- CAS No. 15830-57-6

9H-Purine,8-diamino-9-beta-D-ribofuranosyl-

Cat. No.: B13894870
CAS No.: 15830-57-6
M. Wt: 282.26 g/mol
InChI Key: DVGWFQILDUEEGX-UHFFFAOYSA-N
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Description

9H-Purine,8-diamino-9-beta-D-ribofuranosyl-: is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to purine nucleosides and is characterized by the presence of an amino group at the 8th position and a ribofuranosyl moiety at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- typically involves the condensation of a purine derivative with a ribofuranosyl donor. One common method includes the reaction of 2,6-diaminopurine with a ribofuranosyl halide under basic conditions. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to achieve higher yields and selectivity. Enzymes such as nucleoside phosphorylases and ribokinases are used to catalyze the formation of the nucleoside from its respective base and sugar components. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of nucleotide-based drugs and biochemical probes .

Biology: In biological research, this compound is utilized to study nucleic acid interactions and enzyme mechanisms. It is often incorporated into DNA or RNA strands to investigate the effects of specific modifications on nucleic acid structure and function .

Medicine: Medically, 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- has shown promise as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a component in various biochemical assays. Its stability and reactivity make it suitable for large-scale applications .

Mechanism of Action

The mechanism of action of 9H-Purine,8-diamino-9-beta-D-ribofuranosyl- involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The compound targets enzymes such as DNA polymerases and reverse transcriptases, inhibiting their activity and preventing the synthesis of viral or cancerous DNA . Additionally, it can induce apoptosis through the activation of specific signaling pathways, leading to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWFQILDUEEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935889
Record name 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15830-57-6, 15830-62-3, 3868-33-5
Record name NSC112435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC111701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Aminoadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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